5-Chloropyrimidin-4-ol
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Overview
Description
5-Chloropyrimidin-4-ol is a chlorinated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. Pyrimidines are crucial in various biological processes and are fundamental components of nucleic acids. Chlorinated pyrimidines, such as 5-chloropyrimidin-4-ol, often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
The synthesis of chloropyrimidine derivatives can be achieved through various routes. For instance, an efficient route to synthesize 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine involves sequential functionalization using a regioselective Sonogashira coupling, followed by nucleophilic substitution and oxidation to yield the desired pyrimidinyl imidazoles . Another study reports the ultrasound-mediated one-pot synthesis of novel thiadiazolopyrimidine derivatives, which exhibit anticancer activities . Additionally, a novel four-step methodology has been developed for the synthesis of 5-acyl-1,2-dihydropyrimidin-2-ones, starting from N-[(1-acetoxy-2,2,2-trichloro)ethyl]ureas .
Molecular Structure Analysis
The molecular structure of chloropyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a chloropyrimidine compound was determined using X-ray diffraction, confirming the triclinic system and space group P-1 . Another study characterized the crystal structure of two new antibacterial agents, which are trichloropyrimidine derivatives, using spectroscopy and X-ray structure determination .
Chemical Reactions Analysis
Chloropyrimidine derivatives can undergo various chemical reactions. The synthesis of oligonucleotides containing modified pyrimidine bases, such as 4-thiothymidine and 5-methyl-2-pyrimidinone, involves the incorporation of these bases into oligodeoxynucleotides, demonstrating the reactivity of these modified bases . Furthermore, the reactivity of chloropyrimidine derivatives towards nucleophiles and electrophiles can be exploited in the synthesis of complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, can be determined and are crucial for understanding their behavior in biological systems and their potential as pharmaceutical agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized compounds are also studied to assess their drug-like properties .
Scientific Research Applications
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Scientific Field: Organic Synthesis
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Scientific Field: Chemical Synthesis
- 5-Chloropyrimidin-4-ol has been used in the synthesis of pyrrolo[2,3-d]pyrimidines .
- The methods for this synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .
- The outcomes of these syntheses are highly substituted pyrrolo[2,3-d]pyrimidines .
Safety And Hazards
properties
IUPAC Name |
5-chloro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKJAPKTIXPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390722 |
Source
|
Record name | 5-chloropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrimidin-4-ol | |
CAS RN |
4349-08-0 |
Source
|
Record name | 5-chloropyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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